molecular formula C9H11N3O2 B3342391 3,3-Dimethyl-1-(2-carboxyphenyl)triazene CAS No. 20119-28-2

3,3-Dimethyl-1-(2-carboxyphenyl)triazene

Cat. No.: B3342391
CAS No.: 20119-28-2
M. Wt: 193.2 g/mol
InChI Key: IUQFGMCLWBGIIA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2-carboxyphenyl)triazene is an organic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.2 g/mol It is characterized by the presence of a triazene group (-N=N-N-) attached to a carboxyphenyl ring, with two methyl groups at the 3-position of the triazene

Scientific Research Applications

3,3-Dimethyl-1-(2-carboxyphenyl)triazene has several scientific research applications:

Preparation Methods

3,3-Dimethyl-1-(2-carboxyphenyl)triazene can be synthesized through the reaction of benzenediazonium-2-carboxylate with dimethylamine . The reaction typically involves the following steps:

  • Preparation of benzenediazonium-2-carboxylate from benzoic acid.
  • Reaction of benzenediazonium-2-carboxylate with dimethylamine to form the desired triazene compound.

The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an aqueous or alcoholic medium to facilitate the reaction.

Chemical Reactions Analysis

3,3-Dimethyl-1-(2-carboxyphenyl)triazene undergoes various chemical reactions, including:

    Oxidation: The triazene group can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the triazene group can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazene nitrogen atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene involves its interaction with molecular targets through the triazene group. The triazene group can undergo deprotonation, forming an anionic species that can coordinate with metal ions, acting as a chelating agent . This coordination can influence various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

3,3-Dimethyl-1-(2-carboxyphenyl)triazene can be compared with other triazene compounds such as:

Properties

IUPAC Name

2-(dimethylaminodiazenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-12(2)11-10-8-6-4-3-5-7(8)9(13)14/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFGMCLWBGIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261156
Record name 2-(3,3-Dimethyl-1-triazen-1-yl)benzoic acid
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Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20119-28-2
Record name 2-(3,3-Dimethyl-1-triazen-1-yl)benzoic acid
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Record name 2-(Dimethylaminodiazenyl)benzoic acid
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Record name 2-(3,3-Dimethyl-1-triazen-1-yl)benzoic acid
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Record name 2-(3,3-dimethyltriazen-1-yl)benzoic acid
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Record name 2-(DIMETHYLAMINODIAZENYL)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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